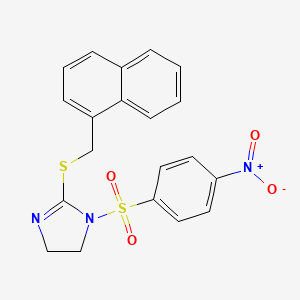
2-(Naphthalen-1-ylmethylsulfanyl)-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "2-(Naphthalen-1-ylmethylsulfanyl)-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole" involves multiple steps, including reactions of specific sulfanyl and sulfonyl components with naphthalene derivatives. For instance, Kotan et al. (2020) described the synthesis of a related compound through reactions involving amino-sulfanylbenzimidazole and naphthylsulfonyloxy benzaldehyde, highlighting the complex synthetic routes required to create such molecules (Kotan et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(Naphthalen-1-ylmethylsulfanyl)-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole" is often analyzed using spectroscopic methods and computational analysis. Kotan et al. (2020) utilized IR, 1H, and 13C NMR spectroscopy alongside DFT/B3LYP calculations to characterize the synthesized compound, providing insights into the structural aspects of such molecules (Kotan et al., 2020).
Chemical Reactions and Properties
The reactivity and chemical properties of these compounds are studied through their interactions with various reagents and conditions. For example, Gültekin et al. (2020) conducted a study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, exploring its reactivity and providing a basis for understanding the chemical behavior of similar compounds (Gültekin et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, crystallinity, and thermal stability, are crucial for their practical applications. Chhabra et al. (2009) studied sulfonated naphthalenic polyimides, revealing important aspects of the physical properties that could be relevant to "2-(Naphthalen-1-ylmethylsulfanyl)-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole" and its derivatives (Chhabra & Choudhary, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with different substances and stability under various conditions, are essential for understanding the applications and handling of these compounds. Einsla et al. (2005) focused on sulfonated polyimides, providing insights that could extend to the chemical properties of "2-(Naphthalen-1-ylmethylsulfanyl)-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole" related compounds (Einsla et al., 2005).
Applications De Recherche Scientifique
Anticancer Evaluation : Salahuddin et al. (2014) synthesized derivatives of 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazole, which were evaluated for anticancer activity. They found one compound particularly active against breast cancer cell lines (Salahuddin et al., 2014).
Antihyperglycemic Activity : Zask et al. (1990) synthesized a series of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones and evaluated them for antihyperglycemic activity. They discovered that compounds with a naphthalene group showed superior activity, including one compound that was equipotent to ciglitazone in animal models of non-insulin-dependent diabetes mellitus (Zask et al., 1990).
Tautomerism Study : Lyčka (2017) conducted NMR studies on compounds including 2-(naphthalen-1-ylmethylsulfanyl) derivatives, focusing on azo-hydrazo tautomerism. This study provided insights into the structural characteristics of these compounds (Lyčka, 2017).
Spectroscopic and Computational Analysis : Kotan et al. (2020) performed spectroscopic and computational analysis on a similar compound, 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate. Their research included NMR chemical shift calculations and analyses of molecular orbital and non-linear optical properties (Kotan et al., 2020).
Application in Concrete Science : Raki et al. (2004) investigated the intercalation of naphthalene sulfonic acid salts into layered double hydroxide-like materials, exploring applications in cement and concrete science. This research could potentially impact the development of new nanocomposites for construction materials (Raki et al., 2004).
Antibacterial Evaluation : Ravichandiran et al. (2015) synthesized and evaluated the antibacterial properties of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives. One of their compounds showed significant activity against Proteus vulgaris (Ravichandiran et al., 2015).
Anti-Parkinson’s Screening : Gomathy et al. (2012) investigated the anti-Parkinson's activity of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives. They found significant activity in an in vivo rat model, highlighting potential therapeutic applications for Parkinson’s disease (Gomathy et al., 2012).
Polymer Research for Fuel Cells : Einsla et al. (2005) studied sulfonated naphthalene dianhydride based polyimide copolymers for their potential in proton-exchange-membrane fuel cells. Their research contributed valuable insights into the development of materials for sustainable energy technologies (Einsla et al., 2005).
Propriétés
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c24-23(25)17-8-10-18(11-9-17)29(26,27)22-13-12-21-20(22)28-14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBPUFPNXHAGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-ylmethylsulfanyl)-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

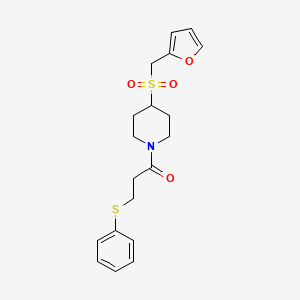
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)
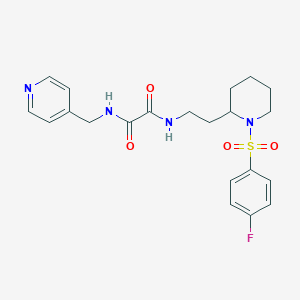
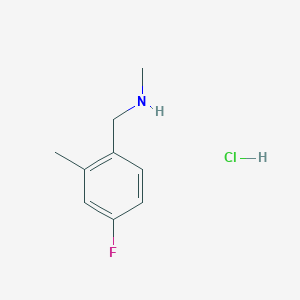
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
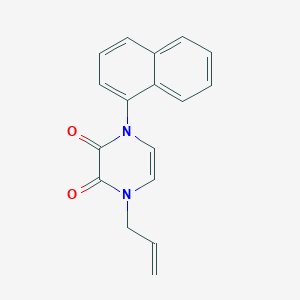
![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)
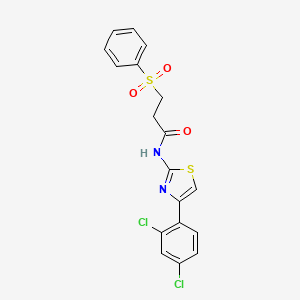
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)
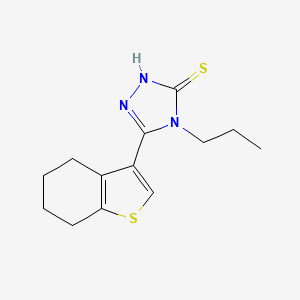
![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)
![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)